4-ethyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide
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Overview
Description
4-ethyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with an ethyl group and a methanesulfonylpiperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Benzamide Core: The benzamide core can be attached through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-ethyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The methanesulfonyl group is known to form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide
- 4-ethyl-N-[(1-methylpiperidin-4-yl)methyl]benzamide
- N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylbenzamide
Uniqueness
4-ethyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide is unique due to the presence of both the ethyl group and the methanesulfonylpiperidinyl moiety, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for various applications.
Properties
IUPAC Name |
4-ethyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-13-4-6-15(7-5-13)16(19)17-12-14-8-10-18(11-9-14)22(2,20)21/h4-7,14H,3,8-12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZGGTMNIIHWDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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